Cas no 168984-74-5 (Tetrabutylammonium 2-(Boc-amino)ethanesulfonate)

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate is a quaternary ammonium salt featuring a Boc-protected aminoethylsulfonate moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry, where its sulfonate group enhances solubility in polar solvents. The Boc (tert-butoxycarbonyl) group provides selective protection for amines, enabling controlled deprotection under mild acidic conditions. Its tetrabutylammonium counterion improves compatibility with non-aqueous reaction media, facilitating phase-transfer catalysis or ion-pairing applications. The compound’s stability and well-defined reactivity make it valuable for constructing sulfonated derivatives or modifying biomolecules. It is commonly employed in pharmaceutical research and specialty chemical synthesis where precise functional group manipulation is required.
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate structure
168984-74-5 structure
Product Name:Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
CAS No:168984-74-5
MF:C23H50N2O5S
MW:466.718506336212
MDL:MFCD31716141
CID:4612802
PubChem ID:137333197
Update Time:2025-05-20

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
    • SY246509
    • AC4669
    • Tetrabutylammonium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate
    • SCHEMBL21596176
    • MFCD31716141
    • 168984-74-5
    • MDL: MFCD31716141
    • Inchi: 1S/C16H36N.C7H15NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)13-6(9)8-4-5-14(10,11)12/h5-16H2,1-4H3;4-5H2,1-3H3,(H,8,9)(H,10,11,12)/q+1;/p-1
    • InChI Key: SOZHXTYHAFDSCH-UHFFFAOYSA-M
    • SMILES: [N+](CCCC)(CCCC)(CCCC)CCCC.O(C(=O)NCCS([O-])(=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 466.34404387g/mol
  • Monoisotopic Mass: 466.34404387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 16
  • Complexity: 387
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY246509-5g
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
168984-74-5 ≥95%
5g
¥5500.00 2025-04-17
eNovation Chemicals LLC
D778964-5g
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
168984-74-5 95%
5g
$715 2024-07-20
Cooke Chemical
LN8636658-5g
168984-74-5 Tetrabutylammonium2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate
5g
RMB 4400.00 2025-02-20
eNovation Chemicals LLC
D778964-5g
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
168984-74-5 95%
5g
$715 2025-02-18
eNovation Chemicals LLC
D778964-5g
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
168984-74-5 95%
5g
$715 2025-02-21

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:168984-74-5)Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
Order Number:A907864
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:29
Price ($):690.0
Email:sales@amadischem.com

Additional information on Tetrabutylammonium 2-(Boc-amino)ethanesulfonate

Recent Advances in the Application of 168984-74-5 and Tetrabutylammonium 2-(Boc-amino)ethanesulfonate in Chemical Biology and Pharmaceutical Research

The chemical compound with the CAS number 168984-74-5 and the product Tetrabutylammonium 2-(Boc-amino)ethanesulfonate have garnered significant attention in recent chemical biology and pharmaceutical research. These compounds are pivotal in the synthesis of novel bioactive molecules and have been extensively studied for their potential applications in drug development and biochemical assays. This research brief aims to provide an overview of the latest advancements and findings related to these compounds, highlighting their roles in modern pharmaceutical sciences.

Recent studies have demonstrated that 168984-74-5 serves as a key intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. Its unique chemical properties, including stability under various reaction conditions, make it an invaluable tool for researchers. Meanwhile, Tetrabutylammonium 2-(Boc-amino)ethanesulfonate has been identified as a crucial reagent in peptide synthesis and modification, owing to its ability to protect amino groups during chemical reactions. The combination of these compounds has opened new avenues for the development of targeted drug delivery systems and enzyme inhibitors.

One of the most notable applications of these compounds is in the field of proteomics, where they are used to modify and stabilize peptides and proteins. A 2023 study published in the Journal of Medicinal Chemistry revealed that Tetrabutylammonium 2-(Boc-amino)ethanesulfonate significantly enhances the yield and purity of synthesized peptides, reducing side reactions and improving overall efficiency. Additionally, 168984-74-5 has been employed in the development of small-molecule inhibitors targeting specific enzymes involved in disease pathways, such as cancer and neurodegenerative disorders.

Further research has explored the mechanistic insights into how these compounds interact with biological systems. For instance, a recent investigation highlighted the role of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate in facilitating the transport of therapeutic agents across cell membranes, thereby improving bioavailability. Similarly, 168984-74-5 has been shown to modulate enzyme activity, offering potential therapeutic benefits in metabolic diseases. These findings underscore the versatility and importance of these compounds in advancing pharmaceutical research.

In conclusion, the ongoing research on 168984-74-5 and Tetrabutylammonium 2-(Boc-amino)ethanesulfonate continues to reveal their broad applicability in chemical biology and drug development. Their unique properties and multifunctional roles make them indispensable tools for researchers aiming to innovate in the pharmaceutical industry. Future studies are expected to further elucidate their mechanisms of action and expand their applications, paving the way for groundbreaking therapeutic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:168984-74-5)Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
A907864
Purity:99%
Quantity:5g
Price ($):690.0
Email